Chlorodimethyl(4-methylphenethyl)silane
CAS No.:
Cat. No.: VC15973121
Molecular Formula: C11H17ClSi
Molecular Weight: 212.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClSi |
|---|---|
| Molecular Weight | 212.79 g/mol |
| IUPAC Name | chloro-dimethyl-[2-(4-methylphenyl)ethyl]silane |
| Standard InChI | InChI=1S/C11H17ClSi/c1-10-4-6-11(7-5-10)8-9-13(2,3)12/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | ACUDXPNRJSJAAZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC[Si](C)(C)Cl |
Introduction
Structural Characteristics and Molecular Properties
Chlorodimethyl(4-methylphenethyl)silane (CHClSi) features a tetrahedral silicon center bonded to:
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Two methyl groups (-CH)
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One chlorine atom (-Cl)
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One 4-methylphenethyl group (-CHCHCHCH)
The 4-methylphenethyl group introduces steric bulk and aromaticity, influencing reactivity and physical properties. The molecular weight is calculated as 212.80 g/mol, with a density estimated at 1.02–1.05 g/cm based on analogous chlorosilanes . Key spectral data inferred from related compounds include:
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H NMR: Aromatic protons (δ 6.8–7.2 ppm), methylene protons adjacent to silicon (δ 0.5–1.5 ppm), and methyl groups on silicon (δ 0.1–0.3 ppm).
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Si NMR: A resonance near δ 20–30 ppm, typical for chlorosilanes .
Synthesis and Reaction Pathways
The synthesis of chlorodimethyl(4-methylphenethyl)silane can be inferred from methods used for analogous chlorosilanes. A plausible route involves:
Step 1: Preparation of 4-methylphenethylmagnesium bromide
4-Methylphenethyl bromide reacts with magnesium in dry tetrahydrofuran (THF) to form the Grignard reagent.
Step 2: Nucleophilic substitution
Dimethyldichlorosilane (ClSi(CH)) reacts with the Grignard reagent in a 1:1 molar ratio:
This method mirrors the synthesis of chloromethyl-methyl-dimethylsilane, where alkoxy groups are introduced via nucleophilic substitution .
Optimization Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–90°C |
| Reaction Time | 0.5–4 hours |
| Solvent | Dry THF or ether |
| Yield | 85–95% (estimated) |
Physicochemical Properties
Key properties extrapolated from structural analogs :
| Property | Value |
|---|---|
| Boiling Point | 240–260°C (estimated) |
| Refractive Index | 1.485–1.495 |
| Solubility | Soluble in hydrocarbons, ether |
| Hydrolytic Stability | Reacts vigorously with water |
The chlorine atom’s electronegativity (3.0) and the silicon center’s electrophilicity make this compound highly reactive toward nucleophiles, enabling its use as a precursor in silicone polymer synthesis.
Applications in Material Science
Silicone Elastomers
Chlorodimethyl(4-methylphenethyl)silane can serve as a crosslinking agent in high-temperature-resistant silicones. The aromatic 4-methylphenethyl group enhances thermal stability, with decomposition temperatures exceeding 300°C .
Surface Functionalization
The compound’s chloro group reacts with hydroxylated surfaces (e.g., glass, metals), forming stable Si-O bonds. This application is critical in creating hydrophobic coatings for optical devices .
Pharmaceutical Intermediates
While not directly cited, structurally similar chlorosilanes are used to protect hydroxyl groups during drug synthesis. The 4-methylphenethyl group may offer steric shielding in chiral synthesis .
| Precaution | Implementation |
|---|---|
| Storage | Under inert gas (N) |
| Personal Equipment | Gloves, goggles, fume hood |
| Spill Management | Neutralize with NaHCO |
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